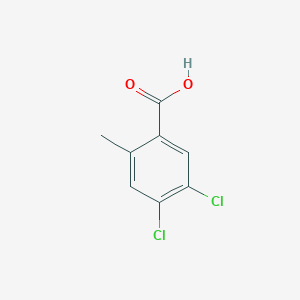

4,5-Dichloro-2-methylbenzoic acid

Beschreibung

BenchChem offers high-quality 4,5-Dichloro-2-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloro-2-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-dichloro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUULAHGVYKMTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451716 | |

| Record name | 3,4-dichloro-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5252-98-2 | |

| Record name | 3,4-dichloro-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Analytical Profiling of 4,5-Dichloro-2-methylbenzoic Acid: A Mass Spectrometry Whitepaper

Executive Summary

This technical guide provides a rigorous framework for the mass spectrometric analysis of 4,5-Dichloro-2-methylbenzoic acid (CAS: Not universally listed, analog to 2,4-dichloro isomers). As a halogenated benzoic acid derivative, this molecule presents specific challenges regarding ionization efficiency and chromatographic peak shape.

This guide moves beyond basic operation, detailing the mechanistic causality behind method selection. We explore two primary workflows:

-

LC-MS/MS (ESI-): The preferred method for trace quantification in biological/environmental matrices due to high sensitivity.

-

GC-MS (EI): The gold standard for structural confirmation, requiring derivatization to mitigate carboxylic acid tailing.

Molecular Physicochemical Profile

Before instrument setup, understanding the fundamental mass properties is non-negotiable for accurate method development.

Exact Mass & Isotope Signature

The presence of two chlorine atoms creates a distinct isotopic envelope that serves as a self-validating spectral fingerprint.

| Parameter | Value | Notes |

| Formula | C₈H₆Cl₂O₂ | |

| Monoisotopic Mass | 203.9745 Da | Based on ³⁵Cl |

| Molecular Weight | 205.04 g/mol | Average weight |

| Isotope Pattern | 9 : 6 : 1 | Relative intensity of M : M+2 : M+4 |

Scientist's Note: When setting mass windows, do not center solely on the monoisotopic peak (203.97). You must account for the ³⁷Cl contribution. In low-resolution triple quads, the M+2 peak (approx. 206) will be ~65% the height of the parent, a critical confirmation criterion.

Protocol A: LC-MS/MS Analysis (Quantification)

Context: Liquid Chromatography coupled with Tandem Mass Spectrometry is the method of choice for analyzing polar, non-volatile acids without derivatization.

Ionization Mechanism (ESI Negative Mode)

Benzoic acids are acidic (pKa ≈ 3–4). Therefore, Negative Electrospray Ionization (ESI-) is utilized to generate the deprotonated molecular ion

-

Primary Ion:

202.97 (Deprotonated species) -

Mechanism: Abstraction of the acidic proton from the carboxyl group.

Fragmentation Pathway (MS/MS)

The collision-induced dissociation (CID) of benzoate derivatives follows a predictable "Charge Retention" mechanism. The most thermodynamically favorable pathway is decarboxylation (loss of CO₂).

MRM Transitions for Quantification:

-

Quantifier (Primary):

202.9 -

Qualifier (Secondary):

202.9

LC-MS/MS Workflow Diagram

The following diagram illustrates the decision logic and fragmentation pathway for the LC-MS method.

Caption: Figure 1. LC-MS/MS workflow demonstrating the deprotonation and subsequent decarboxylation pathway.

Method Parameters[1][2]

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 5mM Ammonium Acetate (buffers pH to ensure ionization stability).

-

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient: Start low organic (10%) to retain polar acid, ramp to 95%.

Protocol B: GC-MS Analysis (Structural Confirmation)

Context: Gas Chromatography is ideal for complex mixture profiling but requires chemical modification of the analyte. Free benzoic acids exhibit severe peak tailing and adsorption in the GC inlet due to hydrogen bonding.

Derivatization Strategy (Silylation)

To render 4,5-dichloro-2-methylbenzoic acid volatile and thermally stable, we convert the polar carboxyl group into a Trimethylsilyl (TMS) ester.

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Reaction:

-

Derivative MW: 204 (Acid) + 72 (TMS mass replace H) = 276 Da.

Electron Impact (EI) Fragmentation

The TMS derivative yields a rich spectrum suitable for library matching.

-

Molecular Ion (

): -

Base Peak (

): -

Siliconium Ion:

73 (

GC-MS Derivatization Workflow

This diagram outlines the critical sample preparation steps to ensure quantitative derivatization.

Caption: Figure 2. Critical path for BSTFA derivatization. Moisture exclusion is the critical control point.[1]

Comparative Method Validation

Select the appropriate method based on your analytical goals.

| Feature | LC-MS/MS (ESI-) | GC-MS (EI) |

| Analyte State | Free Acid | TMS Derivative (Ester) |

| Sensitivity | High (pg/mL range) | Moderate (ng/mL range) |

| Selectivity | MRM (Mass Transition) | Retention Time + Spectral Match |

| Throughput | High (No derivatization) | Lower (Requires incubation) |

| Primary Risk | Matrix Suppression (Ion suppression) | Incomplete Derivatization (Moisture) |

References

-

NIST Mass Spectrometry Data Center. Benzoic acid, 2,4-dichloro-, methyl ester Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

-

Lee, I., Ahn, S., et al. (2008). Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry.[4] Bulletin of the Korean Chemical Society.[4] Available at: [Link]

-

Clifford, M.N., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry.[5] Rapid Communications in Mass Spectrometry.[5] Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 4,5-Dichloro-2-methylbenzoic Acid: Focus on Melting and Boiling Points

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4,5-Dichloro-2-methylbenzoic Acid

4,5-Dichloro-2-methylbenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a benzoic acid core with two chlorine substituents and a methyl group, suggests its potential as a versatile building block in organic synthesis. Such compounds are of significant interest in medicinal chemistry and materials science due to the influence of halogenation on molecular properties such as lipophilicity, metabolic stability, and crystal packing. The precise determination of its melting and boiling points is a fundamental first step in its characterization, providing insights into its purity, intermolecular forces, and physical state under varying temperatures.

Table 1: Physicochemical Properties of 4,5-Dichloro-2-methylbenzoic Acid and Structurally Related Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Reported/Predicted Boiling Point (°C) |

| 4,5-Dichloro-2-methylbenzoic acid | 5252-98-2 | C₈H₆Cl₂O₂ | 205.04 | Data Not Available | Data Not Available |

| 2,4-Dichloro-5-fluorobenzoic acid | 86522-89-6 | C₇H₃Cl₂FO₂ | 209.00 | 144-146[1] | 311.7 ± 37.0 (Predicted)[1] |

| 3,5-Dichloro-4-methylbenzoic acid | 39652-34-1 | C₈H₆Cl₂O₂ | 205.04 | 187-189[2] | 330.9 at 760 mmHg[2] |

| 2,5-Dichlorobenzoic acid | 50-79-3 | C₇H₄Cl₂O₂ | 191.01 | 151-154[3] | 301 at 760 mmHg[3] |

The Imperative of Experimental Determination

The absence of published data for the melting and boiling points of 4,5-Dichloro-2-methylbenzoic acid necessitates its empirical determination. Relying on predictions or extrapolations from analogous structures can be misleading, as minor structural changes can significantly impact these physical properties. Experimental determination provides definitive data that is crucial for:

-

Purity Assessment: A sharp melting point range is a key indicator of a compound's purity.

-

Reaction and Process Design: Knowledge of the boiling point is essential for designing purification procedures such as distillation and for understanding a compound's volatility.

-

Material Science Applications: The melting point is a critical parameter in the development of crystalline materials.

-

Regulatory Compliance: Standardized physical property data is often a requirement for chemical registration and safety data sheets (SDS).

Authoritative Methodologies for Melting and Boiling Point Determination

To ensure the generation of high-quality, reproducible data, it is imperative to follow standardized methodologies. The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for the testing of chemicals.

Melting Point Determination (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Principle of the Capillary Method:

The most common and reliable method for determining the melting point of a crystalline solid is the capillary method. A small, finely powdered sample of the substance is packed into a thin-walled glass capillary tube, which is then heated in a controlled manner in a melting point apparatus. The temperature at which the substance is observed to melt is recorded.

Experimental Protocol:

-

Sample Preparation: A small amount of dry 4,5-Dichloro-2-methylbenzoic acid is finely ground to a powder.

-

Capillary Loading: The open end of a capillary tube (sealed at one end) is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation:

-

The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point (based on analogous compounds, a starting point could be around 130°C).

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid crystal disappears is recorded as the completion of melting.

-

-

Reporting: The melting point is reported as a range from the onset to the completion of melting. For a pure substance, this range should be narrow (typically ≤ 1°C).

Causality Behind Experimental Choices:

-

Fine Powder: Grinding the sample ensures uniform heat transfer throughout the packed material.

-

Controlled Heating Rate: A slow heating rate near the melting point is crucial for accurate determination, as it allows the temperature of the heating block and the sample to remain in equilibrium. Rapid heating can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an artificially high and broad melting range.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Principle of the Siwoloboff Method:

A widely used and reliable micro-method for boiling point determination is the Siwoloboff method. A small amount of the liquid is heated in a test tube, into which a sealed capillary tube is placed with its open end downwards. As the liquid is heated, air trapped in the capillary tube expands and escapes. When the boiling point is reached, the vapor of the substance fills the capillary tube. Upon cooling, the vapor pressure inside the capillary drops, and the liquid is drawn into it. The temperature at which the liquid enters the capillary is the boiling point.

Experimental Protocol:

-

Sample Preparation: A small volume (a few milliliters) of molten 4,5-Dichloro-2-methylbenzoic acid is placed in a small test tube. Note: This assumes the substance is a solid at room temperature and will be melted for this determination.

-

Apparatus Setup:

-

A short capillary tube, sealed at one end, is placed, open-end down, into the test tube containing the sample.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil).

-

-

Heating and Observation:

-

The heating bath is heated gently.

-

As the temperature rises, a stream of bubbles will be seen emerging from the open end of the capillary tube.

-

Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the bath is allowed to cool slowly with constant stirring.

-

-

Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

-

Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded, and the boiling point can be corrected to standard pressure (760 mmHg) if necessary.

Causality Behind Experimental Choices:

-

Inverted Capillary: This acts as a miniature ebulliometer, trapping the vapor of the substance and allowing for a precise determination of the temperature at which its vapor pressure equals the external pressure.

-

Slow Cooling: Slow cooling ensures that the temperature recorded accurately reflects the point of equilibrium between the vapor pressure of the substance and the atmospheric pressure.

Diagram of Boiling Point Determination Workflow (Siwoloboff Method):

Caption: Workflow for Boiling Point Determination.

Conclusion

While the precise melting and boiling points of 4,5-Dichloro-2-methylbenzoic acid are not currently documented in readily accessible scientific literature, this guide provides a robust framework for their experimental determination. By employing the standardized and authoritative methods outlined, researchers can confidently generate the accurate and reliable data necessary to advance their work in drug development and other scientific disciplines. The provided data for analogous compounds can serve as a useful preliminary guide for experimental design.

References

-

AA Blocks. (n.d.). 4,5-Dichloro-2-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichloro-4-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-dichloro-2-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichlorobenzoic acid. Retrieved from [Link]

Sources

In Silico ADMET Profiling of 4,5-Dichloro-2-methylbenzoic Acid Analogs: A Technical Guide

Executive Summary

This technical guide provides a comprehensive framework for the in silico assessment of 4,5-Dichloro-2-methylbenzoic acid (CAS: 5252-98-2) and its structural analogs. As a halogenated aromatic acid, this scaffold presents distinct pharmacokinetic challenges, particularly regarding solubility-permeability trade-offs and Phase II metabolic clearance. This document outlines a self-validating computational workflow to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) endpoints, enabling researchers to prioritize analogs with optimal drug-like properties before synthesis.

Structural Rationale & Physicochemical Baseline[1]

The 4,5-Dichloro-2-methylbenzoic acid scaffold serves as a versatile intermediate in the synthesis of bioactive compounds, including auxinic herbicides and potential antimicrobial agents. Effective analog design requires understanding the contribution of each substituent to the global ADMET profile.

The Halogen Effect (4,5-Dichloro)

The introduction of chlorine atoms at the 4- and 5-positions significantly increases lipophilicity (

-

Impact: Enhances membrane permeability but risks reducing aqueous solubility.

-

Metabolic Stability: The chlorines block metabolic oxidation at the para- and meta-positions, forcing metabolism toward the methyl group or the carboxylic acid tail.

The Ortho-Methyl Group

The 2-methyl substituent provides steric hindrance around the carboxylic acid.

-

Impact: It may reduce the rate of esterification or glucuronidation (Phase II metabolism) compared to unhindered benzoic acids. However, the benzylic carbon is a "soft spot" for CYP450-mediated oxidation (hydroxylation).

The Carboxylic Acid Head

-

pKa Considerations: With a predicted pKa

3.5–4.0, this moiety will be -

Distribution: High plasma protein binding (PPB) is expected due to the combination of the anionic charge and the lipophilic dichlorophenyl ring.

Computational Workflow Framework

To ensure scientific integrity, this guide employs a multi-engine consensus approach. Relying on a single algorithm increases the risk of false negatives.

Recommended Software Stack

-

SwissADME: Best for physicochemical filtering (Lipinski/Veber rules) and bioavailability radar.

-

ADMETlab 2.0: Superior for quantitative toxicity endpoints (hERG, Hepatotoxicity) and metabolic isoform prediction.

-

pkCSM: Useful for specific transporter substrates (P-gp) and Ames toxicity.

Workflow Diagram

The following diagram illustrates the logical flow for profiling analogs, from structure generation to lead prioritization.

Figure 1: Step-by-step computational workflow for filtering benzoic acid analogs. Green arrows indicate progression; red dashed lines indicate iterative redesign loops.

Detailed ADMET Profile Analysis[2]

The following data summarizes the expected profile for the core scaffold (4,5-Dichloro-2-methylbenzoic acid). Analogs should be benchmarked against these values.

Absorption & Physicochemical Properties

The core scaffold likely resides in the "VolSurf" region of high permeability but pH-dependent solubility.

| Parameter | Predicted Range | Interpretation for Analogs |

| Molecular Weight | ~205 Da | Well within "Fragment-Like" space (<300 Da), allowing room for derivatization. |

| LogP (Consensus) | 2.8 – 3.2 | Optimal for oral bioavailability. Analogs >5.0 should be discarded. |

| TPSA | 37.3 Ų | Excellent membrane permeability (Target <140 Ų). |

| Solubility (LogS) | -3.5 to -4.5 | Moderately soluble. Halogenation decreases solubility; polar substituents on analogs can improve this. |

| GI Absorption | High | Predicted to be highly absorbed in the GI tract (passive diffusion). |

Distribution

-

Blood-Brain Barrier (BBB): While lipophilic, the anionic carboxylate prevents significant passive BBB permeation. This is favorable for non-CNS targets (reduces neurotoxicity risk).

-

Plasma Protein Binding (PPB): Expected to be High (>90%) . The combination of the hydrophobic ring and the acidic headgroup promotes binding to Human Serum Albumin (HSA).

Metabolism (The Critical Liability)

For benzoic acid derivatives, Phase II conjugation often dominates Phase I oxidation.

-

Glucuronidation: The carboxylic acid is a prime substrate for UGTs (UDP-glucuronosyltransferases), leading to the formation of acyl glucuronides.[1]

-

Risk: Acyl glucuronides can be reactive metabolites, potentially causing idiosyncratic toxicity via protein adduct formation.

-

-

CYP450 Oxidation: The 2-methyl group is susceptible to benzylic hydroxylation (likely CYP2C9 or CYP3A4).

Figure 2: Predicted metabolic fate. The red node highlights the acyl glucuronide pathway, a key safety checkpoint for carboxylic acid drugs.

Toxicity Endpoints

-

Hepatotoxicity: Chlorinated aromatics can trigger DILI (Drug-Induced Liver Injury). In silico models (e.g., ADMETlab 2.0) often flag this scaffold for potential H-HT (Human Hepatotoxicity).

-

Ames Mutagenicity: Halogenated benzenes can be mutagenic. However, the carboxylic acid group usually detoxifies the ring by promoting rapid excretion.

-

hERG Inhibition: Generally Low Risk for this specific scaffold due to its anionic nature and low molecular weight.

Experimental Protocol: Running the Analysis

This protocol ensures reproducibility using open-access, authoritative tools.

Step 1: Structure Preparation

-

Draw the 4,5-Dichloro-2-methylbenzoic acid structure in a chemical sketcher (e.g., ChemDraw or MarvinSketch).

-

Generate the Canonical SMILES : CC1=CC(=C(C=C1C(=O)O)Cl)Cl.

-

Generate SMILES for 5–10 proposed analogs (e.g., replacing -Cl with -F, or -CH3 with -OCH3).

Step 2: SwissADME Screening (Physicochemical)

-

Navigate to the SwissADME server [1].

-

Paste the SMILES list into the input box.

-

Run Analysis.

-

Extract Data: Focus on the "Bioavailability Radar" and "BOILED-Egg" plot.

-

Pass Criteria: Molecule must fall within the pink area of the radar.

-

Fail Criteria: Any violation of Lipinski's Rule of 5 (MW >500, LogP >5).

-

Step 3: ADMETlab 2.0 Profiling (Toxicity & Metabolism)

-

Navigate to ADMETlab 2.0 [2].[2]

-

Input the SMILES and select "ADMET Evaluation".

-

Analyze "Metabolism" Tab: Check "CYP Inhibitor" and "CYP Substrate" probabilities.

-

Critical Check: If CYP2C9 inhibition is >0.7, the analog interacts with a major metabolic pathway for acidic drugs.

-

-

Analyze "Toxicity" Tab: Record probabilities for "H-HT" (Hepatotoxicity) and "AMES".

-

Threshold: Any probability >0.7 requires wet-lab validation (e.g., in vitro micronucleus assay).

-

Step 4: Data Interpretation & Prioritization

Create a "Traffic Light" table for your analogs:

-

🟢 Green: No Lipinski violations, Toxicity probability <0.3, Predicted Soluble.

-

🟡 Yellow: 1 Lipinski violation OR Toxicity probability 0.3–0.7. (Proceed with caution).

-

🔴 Red: Ames Positive OR hERG High Risk. (Discard).[3]

References

-

SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

ADMETlab 2.0: Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[4] Nucleic Acids Research, 49(W1), W5-W14. [Link]

-

pkCSM: Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

-

Acyl Glucuronide Toxicity: Regan, S., Maggs, J. L., Hammond, T. G., Lambert, C., Williams, D. P., & Park, B. K. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition, 31(7), 367-395. [Link]

Sources

- 1. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 3. pjps.pk [pjps.pk]

- 4. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

Starting materials for 4,5-Dichloro-2-methylbenzoic acid synthesis

The following technical guide details the synthesis of 4,5-Dichloro-2-methylbenzoic acid (CAS 5252-98-2) . This document is structured for researchers and process chemists, focusing on route selection, mechanistic insights, and scalable protocols.

CAS Registry Number: 5252-98-2 Molecular Formula: C₈H₆Cl₂O₂ Molecular Weight: 205.04 g/mol IUPAC Name: 4,5-Dichloro-2-methylbenzoic acid[1]

Executive Summary & Strategic Analysis

4,5-Dichloro-2-methylbenzoic acid is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly as a scaffold for benzazepine derivatives and specific herbicide classes.

The synthesis of this molecule presents a classic regioselectivity challenge: installing a carboxyl group ortho to a methyl group on a dichlorinated benzene ring.

Core Strategic Approaches

-

The "Constructive" Route (Recommended): Starts with 3,4-dichlorotoluene . It utilizes Friedel-Crafts acetylation to install a carbon scaffold at the sterically directed position, followed by oxidation. This route offers the highest regiocontrol.

-

The "Destructive" Route (Industrial): Starts with 4,5-dichloro-o-xylene . It relies on the selective oxidation of one methyl group. While atom-economical, it suffers from over-oxidation risks (yielding 4,5-dichlorophthalic acid).

Primary Route: Friedel-Crafts Acetylation & Haloform Oxidation

Source Authority: Based on methodologies described in US Patent 5886218A and standard electrophilic aromatic substitution principles.

This route is preferred for laboratory and pilot-scale synthesis due to its superior regioselectivity. The existing chlorine atoms at positions 3 and 4 of the toluene ring direct the incoming acetyl group to position 6 (ortho to the methyl), creating the exact substitution pattern required.

Retrosynthetic Analysis

-

Target: 4,5-Dichloro-2-methylbenzoic acid[2]

-

Precursor: 2'-Acetyl-4,5-dichlorotoluene (1-(4,5-dichloro-2-methylphenyl)ethanone)

-

Starting Material: 3,4-Dichlorotoluene[2]

Reaction Mechanism & Pathway

The synthesis proceeds in two distinct stages:

-

Regioselective Acylation: The methyl group (activator) directs ortho/para. The chlorines (deactivators) direct ortho/para. Position 6 is ortho to the Methyl and para to the Chlorine at C3. This reinforcement makes Position 6 the most nucleophilic site accessible, despite steric crowding.

-

Oxidative Cleavage: The resulting acetyl group is converted to a carboxyl group via the Haloform reaction (NaOCl), which excels at converting methyl ketones to carboxylic acids under mild conditions.

Figure 1: The Friedel-Crafts Acylation route demonstrating the regioselective installation of the carboxyl precursor.

Detailed Experimental Protocol

Step 1: Synthesis of 2'-Acetyl-4,5-dichlorotoluene

-

Reagents: 3,4-Dichlorotoluene (1.0 eq), Acetyl Chloride (1.2 eq), Aluminum Chloride (AlCl₃, 1.3 eq).

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Procedure:

-

Charge a flame-dried reactor with AlCl₃ (anhydrous) and DCM under an inert atmosphere (N₂).

-

Cool the suspension to 0–5°C.

-

Add Acetyl Chloride dropwise, maintaining temperature <10°C. Stir for 15 minutes to form the acylium complex.

-

Add 3,4-Dichlorotoluene dropwise over 1 hour. The reaction is exothermic; strict temperature control is vital to prevent isomerization.

-

Allow the mixture to warm to room temperature and reflux for 2–4 hours until starting material is consumed (monitor via TLC/HPLC).

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl.

-

Workup: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The crude product (2'-acetyl-4,5-dichlorotoluene) can often be used directly or purified via recrystallization from hexane.

Step 2: Oxidation to 4,5-Dichloro-2-methylbenzoic Acid

-

Reagents: 2'-Acetyl-4,5-dichlorotoluene (from Step 1), Sodium Hypochlorite (10–12% solution), Sodium Hydroxide (NaOH).

-

Solvent: Water/Dioxane or Water/THF mixture.

Procedure:

-

Suspend the acetyl intermediate in a solution of NaOH (2.5 eq) in water/dioxane.

-

Cool to 0–10°C.

-

Slowly add NaOCl solution (3.0 eq) dropwise. The reaction is exothermic.[3]

-

Stir vigorously at room temperature for 4–6 hours. The methyl ketone is converted to the carboxylate salt, releasing chloroform (CHCl₃) as a byproduct.

-

Quench: Treat with sodium bisulfite (NaHSO₃) to destroy excess bleach.

-

Isolation: Acidify the aqueous solution to pH 1–2 using Conc. HCl. The product, 4,5-Dichloro-2-methylbenzoic acid , will precipitate as a white solid.

-

Filter, wash with water, and dry. Recrystallize from toluene or ethanol/water for high purity (>98%).

Alternative Route: Selective Oxidation of Xylenes

Context: This route is more common in industrial settings where 4,5-dichloro-o-xylene is available as a bulk commodity.

Mechanism

This method relies on the "monomethyl oxidation" of a xylene derivative. The challenge is stopping the oxidation at the mono-acid stage (toluic acid derivative) without proceeding to the di-acid (phthalic acid derivative).

Workflow

-

Precursor Synthesis: Chlorination of o-xylene generally yields a mixture of 4,5-dichloro-o-xylene and 3,6-dichloro-o-xylene. Isomer separation is required first.

-

Oxidation:

Critical Control Point: The reaction must be stopped at ~60-70% conversion to maximize the yield of the mono-acid and minimize over-oxidation to 4,5-dichlorophthalic acid.

Figure 2: The oxidation pathway highlights the risk of over-oxidation to the phthalic acid derivative.

Comparative Analysis of Starting Materials

| Feature | 3,4-Dichlorotoluene (Route 1) | 4,5-Dichloro-o-xylene (Route 2) |

| Availability | High (Commercial commodity) | Medium (Requires specific chlorination) |

| Regiocontrol | Excellent (Directed by F-C acylation) | Variable (Depends on oxidation kinetics) |

| Purity Profile | High (>98% after workup) | Mixed (Contains di-acid impurities) |

| Scalability | Linear scale-up (Batch) | High throughput (Continuous flow possible) |

| Safety | Requires handling Acetyl Chloride/AlCl₃ | Requires high-pressure O₂/Air |

| Cost | Higher reagent cost (AlCl₃) | Lower reagent cost (Air), higher setup cost |

References

- Process for preparing 4,5-dichloro-2-methylbenzoic acid. US Patent 5886218A.

-

Regiospecific Oxidation of Chlorobenzene to 4-Chlororesorcinol... by Engineered Toluene o-Xylene Monooxygenases. PubMed Central. [Link] (Context on biological oxidation of chlorinated aromatics).

-

Transformation of o-xylene to o-methyl benzoic acid by a denitrifying enrichment culture. PubMed. [Link] (Mechanistic insight into mono-methyl oxidation).

- Process for preparing derivatives of benzoic acid. EP Patent 2251319B1.

Sources

- 1. 5252-98-2|4,5-Dichloro-2-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 2. EP0805140A1 - Process for producing 4,5-dichloro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US3998857A - Process for preparing anthraquinone - Google Patents [patents.google.com]

- 5. EP0168908B1 - Process for producing n-acyl-acyloxy aromatic amines - Google Patents [patents.google.com]

Methodological & Application

Application Note: HPLC Method for 4,5-Dichloro-2-methylbenzoic Acid Analysis

Introduction & Scientific Rationale

4,5-Dichloro-2-methylbenzoic acid (CAS 5252-98-2) is a critical functionalized aromatic building block, frequently utilized in the synthesis of bioactive agrochemicals (auxinic herbicides) and pharmaceutical intermediates. Its analysis presents specific chromatographic challenges due to the presence of regioisomers (e.g., 2,5-dichloro or 2,3-dichloro analogs) and its ionization behavior.

The Physicochemical Challenge

-

Acidity (pKa ~2.8 - 3.0): The electron-withdrawing chlorine atoms on the benzene ring increase the acidity compared to benzoic acid (pKa 4.2). To achieve reproducible retention on a hydrophobic stationary phase (C18), the mobile phase pH must be maintained at least 2 units below the pKa (pH < 3.0) to suppress ionization (keeping the molecule neutral).

-

Hydrophobicity (LogP ~2.9): The molecule is moderately lipophilic, making it ideal for Reversed-Phase Chromatography (RP-HPLC).

-

UV Absorption: The conjugated aromatic system, enhanced by chlorine auxochromes, exhibits strong absorption in the UV region, with distinct maxima typically observed around 210 nm and 235 nm.

This protocol outlines a robust, validated RP-HPLC method designed to separate 4,5-Dichloro-2-methylbenzoic acid from potential synthetic impurities and isomers.

Method Development Logic (Decision Tree)

The following diagram illustrates the critical decision-making process used to establish these specific conditions, ensuring the method is grounded in the analyte's chemical properties.

Figure 1: Strategic Method Development Logic based on physicochemical properties.

Experimental Protocol

Reagents and Chemicals[1]

-

Reference Standard: 4,5-Dichloro-2-methylbenzoic acid (>98% purity).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

-

Buffer Additive: Orthophosphoric acid (85%, HPLC Grade) or Potassium Dihydrogen Phosphate (KH₂PO₄).

Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | C18, 150 mm x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters Symmetry) | Standard hydrophobic retention; end-capping reduces silanol interactions with the acid. |

| Mobile Phase A | 0.1% H₃PO₄ in Water (pH ~2.2) | Acidic pH ensures the analyte remains protonated (neutral) for consistent retention. |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides lower backpressure and better UV transparency at low wavelengths than MeOH. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |

| Column Temp | 30°C | Controls viscosity and retention time reproducibility. |

| Injection Vol | 10 µL | Standard volume; adjust based on sample concentration. |

| Detection | UV @ 230 nm (Reference: 360 nm) | 230 nm offers a balance of high sensitivity and reduced solvent cutoff interference compared to 210 nm. |

Gradient Program

To ensure separation from potential early-eluting polar impurities and late-eluting dimers or starting materials.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 10.0 | 20 | 80 |

| 12.0 | 20 | 80 |

| 12.1 | 70 | 30 |

| 15.0 | 70 | 30 |

Standard Preparation

-

Stock Solution (1 mg/mL): Weigh 10 mg of 4,5-Dichloro-2-methylbenzoic acid into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile and dilute to volume with Water.

-

Working Standard (100 µg/mL): Dilute 1 mL of Stock Solution into a 10 mL flask using Mobile Phase A:B (50:50).

Analytical Workflow

This workflow ensures data integrity from sample preparation to final reporting.

Figure 2: Standard Operating Procedure (SOP) Workflow.

Validation Parameters & Performance

The following acceptance criteria are derived from ICH Q2(R1) guidelines for assay validation.

System Suitability

Before running samples, the system must meet these criteria using the Working Standard:

-

Tailing Factor (T): < 1.5 (Critical for acidic compounds; if higher, check column age or mobile phase pH).

-

Theoretical Plates (N): > 5000.

-

Injection Precision (RSD): < 2.0% for peak area (n=5).

Linearity

-

Range: 10 µg/mL to 200 µg/mL.

-

Criterion: R² > 0.999.

Specificity (Isomer Separation)

If 2,3-dichloro or 2,5-dichloro isomers are present, the gradient slope between 0-10 minutes may need to be flattened (e.g., 0.5% B/min increase) to maximize resolution (Rs > 1.5).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary silanol interactions; pH not low enough. | Ensure pH is < 3.[1][2]0. Use a "base-deactivated" or high-carbon load C18 column. |

| Retention Shift | Mobile phase evaporation or temperature fluctuation. | Cap solvent bottles; ensure column oven is stable at 30°C. |

| Split Peaks | Solvent mismatch. | Ensure sample diluent matches the initial mobile phase conditions (70:30 Water:ACN). |

References

-

PubChem. (2025).[3] 2,5-Dichlorobenzoic acid (Isomer Analog) Physical Properties. National Library of Medicine. [Link]

-

Waters Corporation. (2020). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids.[4][Link]

-

Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH.[1][5] Physical Chemistry Chemical Physics.[1] [Link]

-

Sapkale, P., et al. (2012). Validated LC Method for Determination of Dichlorobenzoic Acid Isomers.[2] Journal of Chromatographic Science. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

- 5. Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models | NSF Public Access Repository [par.nsf.gov]

Application Notes and Protocols for the Purification of 4,5-Dichloro-2-methylbenzoic Acid by Recrystallization

Abstract

This comprehensive guide provides a detailed protocol for the purification of 4,5-Dichloro-2-methylbenzoic acid via recrystallization. The document outlines the underlying principles of recrystallization, a systematic approach to solvent selection, a step-by-step purification protocol, and methods for the characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a high-purity crystalline product.

Introduction: The Imperative for Purity

4,5-Dichloro-2-methylbenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound is paramount, as even trace amounts of impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API) or agrochemical product. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system. A successful recrystallization process yields a highly pure, crystalline product with a well-defined morphology, which is often critical for downstream applications.

The primary impurities encountered in the synthesis of 4,5-Dichloro-2-methylbenzoic acid are typically residual starting materials, such as chlorinated toluenes, and positional isomers formed during the chlorination of the aromatic ring.[1] These isomers, having similar physicochemical properties to the target compound, can be particularly challenging to remove. This application note provides a systematic approach to developing a recrystallization protocol that effectively eliminates these impurities.

Physicochemical Properties of 4,5-Dichloro-2-methylbenzoic Acid

A thorough understanding of the physicochemical properties of 4,5-Dichloro-2-methylbenzoic acid is fundamental to designing an effective purification strategy.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂O₂ | [2] |

| Molecular Weight | 205.04 g/mol | [3] |

| CAS Number | 5252-98-2 | [2] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | Data for the specific 4,5-dichloro isomer is not readily available in the searched literature. However, the related isomer, 3,5-dichloro-4-methylbenzoic acid, has a melting point of 187-189 °C. Another similar compound, 2,4-dichloro-5-fluorobenzoic acid, melts at 144-146 °C.[4][5] A sharp melting point is a key indicator of purity.[6] |

The Science of Recrystallization: A Primer

Recrystallization is predicated on the principle that the solubility of most solid compounds in a given solvent increases with temperature.[7][8] An ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or sparingly soluble even at high temperatures (allowing for removal by hot filtration).

The process typically involves:

-

Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

-

Filtration (optional): If insoluble impurities are present, a hot filtration step is performed to remove them.

-

Crystallization: Allowing the hot, saturated solution to cool slowly and undisturbed, promoting the formation of pure crystals of the desired compound.

-

Isolation: Collecting the purified crystals by vacuum filtration.

-

Drying: Drying the crystals to remove any residual solvent.

The slow cooling phase is critical for the formation of a pure crystalline lattice. Rapid cooling can lead to the trapping of impurities within the crystal structure.[9]

Selecting the Optimal Recrystallization Solvent

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should possess the following characteristics:

-

Significant solubility difference: The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).

-

Inertness: The solvent should not react with the compound being purified.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

-

Impurity solubility: Impurities should either be very soluble or insoluble in the chosen solvent.

-

Safety: The solvent should be non-toxic, non-flammable, and environmentally benign, if possible.

Based on the chemical structure of 4,5-Dichloro-2-methylbenzoic acid (an aromatic carboxylic acid), several solvent systems can be considered. The solubility of similar aromatic carboxylic acids generally increases with the polarity of the solvent.

Table of Potential Solvents and Their Properties:

| Solvent | Boiling Point (°C) | Polarity (Relative) | Rationale for Consideration |

| Water | 100 | 1.000 | Benzoic acid has low solubility in cold water and significantly higher solubility in hot water, making it a common recrystallization solvent for this class of compounds.[7] |

| Ethanol | 78 | 0.654 | Good solvent for many organic compounds, often used in combination with water to create a suitable solvent system. |

| Methanol | 65 | 0.762 | Similar to ethanol, and has been used for the recrystallization of the related 3,5-dichloro-4-methylbenzoic acid.[10] |

| Acetone | 56 | 0.355 | A good solvent for many organic compounds, but its high volatility can sometimes be a challenge. |

| Ethyl Acetate | 77 | 0.228 | A moderately polar solvent that can be effective for recrystallization. |

| Toluene | 111 | 0.099 | A non-polar solvent that could be useful if the impurities are significantly more polar than the target compound. |

| Hexane | 69 | 0.009 | A non-polar solvent, often used as an anti-solvent in combination with a more polar solvent. |

Experimental Solvent Screening Protocol:

A systematic approach to solvent selection involves small-scale solubility tests:

-

Place approximately 20-30 mg of the impure 4,5-Dichloro-2-methylbenzoic acid into a small test tube.

-

Add the selected solvent dropwise at room temperature, observing the solubility. An ideal solvent will show poor solubility at this stage.

-

Gently heat the test tube in a water bath and continue to add the solvent dropwise until the solid dissolves completely. Note the approximate volume of solvent required.

-

Allow the solution to cool to room temperature and then in an ice bath.

-

Observe the formation of crystals. A copious amount of crystalline precipitate indicates a promising solvent.

Based on literature for similar compounds, a mixture of an alcohol (like methanol or ethanol) and water is a strong candidate for a suitable recrystallization solvent system.

Detailed Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the initial purity of the 4,5-Dichloro-2-methylbenzoic acid.

Materials and Equipment:

-

Crude 4,5-Dichloro-2-methylbenzoic acid

-

Selected recrystallization solvent (e.g., Methanol/Water mixture)

-

Erlenmeyer flasks (appropriate sizes)

-

Graduated cylinders

-

Hot plate with magnetic stirring capabilities

-

Buchner funnel and filter flask

-

Filter paper

-

Glass stirring rod

-

Spatula

-

Watch glass

-

Vacuum oven or desiccator

Step-by-Step Procedure:

-

Dissolution:

-

Place the crude 4,5-Dichloro-2-methylbenzoic acid into an Erlenmeyer flask of an appropriate size (the flask should not be more than half full).

-

Add a magnetic stir bar.

-

Add the chosen primary solvent (e.g., methanol) in small portions while gently heating and stirring on a hot plate. Use the minimum amount of hot solvent required to completely dissolve the solid.

-

If a mixed solvent system is used (e.g., methanol-water), dissolve the compound in the solvent in which it is more soluble (methanol) first. Then, add the anti-solvent (water) dropwise at an elevated temperature until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached. Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.

-

-

Hot Filtration (if necessary):

-

If insoluble impurities are observed in the hot solution, perform a hot filtration.

-

Preheat a second Erlenmeyer flask and a funnel (stemless or short-stemmed) on the hot plate.

-

Place a fluted filter paper in the funnel.

-

Quickly pour the hot solution through the filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

-

-

Crystallization:

-

Remove the flask containing the clear, hot solution from the heat source.

-

Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.

-

-

Isolation of Crystals:

-

Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

-

Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.

-

Use a spatula to transfer any remaining crystals from the flask.

-

Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor. It is important to use a minimal amount of cold solvent to avoid redissolving the product.

-

Keep the vacuum on for a few minutes to pull air through the crystals and aid in preliminary drying.

-

-

Drying:

-

Carefully remove the filter paper with the crystals from the funnel and place it on a pre-weighed watch glass.

-

Dry the crystals to a constant weight. This can be achieved by air drying, placing them in a desiccator, or for faster results, in a vacuum oven at a temperature well below the melting point of the compound.

-

Characterization and Purity Assessment

The purity of the recrystallized 4,5-Dichloro-2-methylbenzoic acid should be assessed using appropriate analytical techniques.

-

Melting Point Determination: A sharp melting point range of 1-2 °C is indicative of high purity. Impurities will typically cause a depression and broadening of the melting point range.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate method for determining the purity of organic compounds and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile or methanol and water with an acid modifier like phosphoric acid or trifluoroacetic acid) and UV detection is commonly employed for the analysis of benzoic acid derivatives.[1][11]

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the purity of the recrystallized product. The absence of impurity spots in the lane of the purified compound, when compared to the crude material, indicates successful purification.

-

Spectroscopic Methods (¹H NMR, ¹³C NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identity of the purified compound.

Typical HPLC Conditions for Purity Analysis:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 20.1 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Troubleshooting

| Problem | Possible Cause | Solution |

| Compound does not dissolve | Insufficient solvent; Incorrect solvent choice. | Add more hot solvent in small increments; Re-evaluate solvent choice through small-scale tests. |

| Oiling out (product separates as a liquid) | Solution is supersaturated at a temperature above the compound's melting point; Cooling is too rapid. | Add more solvent to the hot solution; Reheat to dissolve the oil and allow to cool more slowly. |

| No crystals form upon cooling | Too much solvent was used; The solution is not saturated. | Boil off some of the solvent to concentrate the solution; Scratch the inside of the flask with a glass rod; Add a seed crystal of the pure compound. |

| Low recovery of purified product | The compound has significant solubility in the cold solvent; Premature crystallization during hot filtration; Too much solvent used for washing the crystals. | Ensure the solution is thoroughly cooled in an ice bath; Ensure the filtration apparatus is preheated; Use a minimal amount of ice-cold solvent for washing. |

Visualization of the Recrystallization Workflow

Caption: Workflow for the purification of 4,5-Dichloro-2-methylbenzoic acid.

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the purification of 4,5-Dichloro-2-methylbenzoic acid by recrystallization. By understanding the fundamental principles of solubility and crystallization, and by employing a systematic approach to solvent selection and procedure optimization, researchers can consistently obtain a high-purity product suitable for demanding applications in the pharmaceutical and agrochemical industries. The importance of post-purification analysis cannot be overstated, as it provides the ultimate validation of the success of the recrystallization process.

References

- Google Patents. (n.d.). Preparation method of 3,5-dichloro-4-methylbenzoic acid.

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325. Retrieved January 30, 2026, from [Link]

-

University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved January 30, 2026, from [Link]

-

All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved January 30, 2026, from [Link]

-

Ch. Krishnaiah, et al. (2012). Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Journal of Chromatographic Science, 50(5), 440-445. Retrieved January 30, 2026, from [Link]

-

Quora. (2020, July 13). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene? Retrieved January 30, 2026, from [Link]

-

Chiang Mai Journal of Science. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved January 30, 2026, from [Link]

-

Royal Society of Chemistry. (2022, November 1). Recrystallisation of benzoic acid [Video]. YouTube. Retrieved January 30, 2026, from [Link]

- Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

ResearchGate. (2021, February). Recrystallization of Impure Benzoic Acid. Retrieved January 30, 2026, from [Link]

-

United States Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility comparison in dichloromethane. Retrieved January 30, 2026, from [Link]

-

Chemxpert. (n.d.). API Data Summary Report Of 2,4-Dichloro-5-Sulfamoyl Benzoic Acid. Retrieved January 30, 2026, from [Link]

-

Wikipedia. (n.d.). p-Toluic acid. Retrieved January 30, 2026, from [Link]

-

Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. Retrieved January 30, 2026, from [Link]

-

Cenmed. (n.d.). 4,5-dichloro-2-methylbenzoic acid (C007B-461200). Retrieved January 30, 2026, from [Link]

-

Chemsrc. (n.d.). 4-Methylbenzoic acid | CAS#:99-94-5. Retrieved January 30, 2026, from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 5252-98-2|4,5-Dichloro-2-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. 86522-89-6 CAS MSDS (2,4-Dichloro-5-fluorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]

- 11. thaiscience.info [thaiscience.info]

Application Note: High-Resolution Purification of 4,5-Dichloro-2-methylbenzoic Acid Using Normal-Phase Column Chromatography

Abstract

Substituted benzoic acids are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The purity of these intermediates is paramount to the success of subsequent synthetic steps and the quality of the final product. This application note presents a robust and detailed protocol for the purification of 4,5-Dichloro-2-methylbenzoic acid from a crude synthetic mixture using silica gel column chromatography. We delve into the rationale behind the selection of the stationary and mobile phases, emphasizing the critical role of a mobile phase modifier to ensure a high-resolution separation. This guide is intended for researchers in organic synthesis and drug development, providing a comprehensive, step-by-step workflow from initial method development on Thin-Layer Chromatography (TLC) to the final isolation of the purified compound.

Introduction and Principle of Separation

4,5-Dichloro-2-methylbenzoic acid is a moderately polar compound due to the presence of a hydrophilic carboxylic acid group and a more lipophilic dichlorinated aromatic ring. The primary challenge in the chromatographic purification of carboxylic acids on silica gel is their tendency to exhibit peak tailing. This phenomenon arises from strong, non-ideal interactions between the acidic analyte and the silanol groups (Si-OH) on the silica surface. The analyte can exist in equilibrium between its protonated (less polar) form and its deprotonated carboxylate (highly polar) form, leading to a "smearing" or "tailing" effect during elution and poor separation.[1]

To overcome this, our protocol employs an acidified mobile phase. The addition of a small percentage of a volatile acid, such as acetic acid, to the eluent suppresses the deprotonation of the target carboxylic acid by shifting the equilibrium towards its neutral, protonated state.[1][2] This ensures a more uniform interaction with the stationary phase, resulting in sharper, more symmetrical peaks and significantly improved separation from non-acidic impurities. The separation is based on the principles of normal-phase chromatography, where compounds are separated based on their polarity; less polar compounds elute faster, while more polar compounds are retained longer on the polar silica gel stationary phase.

Compound Physicochemical Properties

A thorough understanding of the target molecule's properties is essential for designing an effective purification strategy.

| Property | Value | Source |

| IUPAC Name | 4,5-Dichloro-2-methylbenzoic acid | N/A |

| CAS Number | 5252-98-2 | [3] |

| Molecular Formula | C₈H₆Cl₂O₂ | [3] |

| Molecular Weight | 205.04 g/mol | [3][4] |

| Acidity (pKa) | Estimated ~3-4 | [5][6][7] |

| Solubility | Poorly soluble in water, soluble in solvents like acetone, ethanol, and ethyl acetate. | [8][9] |

Detailed Experimental Protocol

This protocol is divided into three main stages: method development using TLC, preparative column chromatography, and post-purification workup.

Materials and Reagents

-

Stationary Phase: Silica Gel 60 (particle size 40-63 µm)

-

Crude Sample: Synthesized 4,5-Dichloro-2-methylbenzoic acid

-

Solvents (HPLC Grade):

-

n-Hexane

-

Ethyl Acetate

-

Glacial Acetic Acid

-

Dichloromethane (for sample loading, optional)

-

-

Apparatus:

-

Glass chromatography column with stopcock

-

TLC plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Fraction collection tubes or flasks

-

Rotary evaporator

-

Stage 1: TLC for Mobile Phase Optimization

The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.25-0.35, ensuring good separation from impurities.[2]

-

Prepare Eluents: Create a series of test eluents of Hexane:Ethyl Acetate with 1% acetic acid. Suggested ratios: 9:1, 8:2, 7:3 (v/v).

-

Spot the TLC Plate: Dissolve a small amount of the crude material in ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

-

Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent.[10] Ensure the chamber is saturated with solvent vapor for best results.

-

Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

-

Analyze: Calculate the Rƒ value for your target compound and any visible impurities. The optimal eluent will show the target spot at Rƒ ≈ 0.3 and provide the largest possible separation from all other spots.

Causality Check: If significant tailing is observed even with 1% acetic acid, it may indicate the presence of highly polar impurities or interactions that are not fully mitigated. However, for most benzoic acids, this concentration is sufficient.

Stage 2: Preparative Column Chromatography

This workflow outlines the physical separation of the compound mixture.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chromatography [chem.rochester.edu]

- 3. 5252-98-2|4,5-Dichloro-2-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 4. 2,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 30640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]

- 8. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. TLC-Thin Layer Chromatography - operachem [operachem.com]

Using 4,5-Dichloro-2-methylbenzoic acid in medicinal chemistry

Application Note: Strategic Utilization of 4,5-Dichloro-2-methylbenzoic Acid in Medicinal Chemistry

Part 1: Technical Alert & Compound Identification

CRITICAL DATA CORRECTION: There is a frequent database mismatch regarding this compound. Please verify your material before proceeding.

-

Target Compound: 4,5-Dichloro-2-methylbenzoic acid[1][2][3][4][5][6][7][8]

-

Erroneous CAS Warning: The CAS 64169-34-2 often appears in search queries associated with this name but actually corresponds to 5-Bromophthalide , a distinct intermediate used in Citalopram synthesis.[1]

-

Action: Ensure your Certificate of Analysis (CoA) matches the structure below, specifically checking for the free carboxylic acid and the ortho-methyl group.[1]

Chemical Profile:

-

Appearance: White to off-white crystalline powder.[1]

-

Solubility: Soluble in DMSO, MeOH, DCM; sparingly soluble in water.[1]

Part 2: Strategic Introduction & Medicinal Utility

4,5-Dichloro-2-methylbenzoic acid is a specialized building block primarily valued for its role as a sterically defined, lipophilic scaffold .[1] Unlike simple benzoic acids, the ortho-methyl group imposes significant steric constraints on the carboxylic acid, influencing both its chemical reactivity and the conformational lock of the resulting pharmacophores.[1]

Core Applications in Drug Discovery

-

Vasopressin Receptor Antagonists (The "Vaptan" Class): This acid is a validated intermediate in the synthesis of benzazepine derivatives, a class of drugs acting as arginine vasopressin (AVP) receptor antagonists (e.g., analogs related to Mozavaptan or Tolvaptan).[1] The dichlorophenyl moiety provides metabolic stability (blocking P450 oxidation sites), while the methyl group forces the amide bond out of planarity, enhancing receptor fit.[1]

-

Antidiabetic Sulfamoylbenzoates: Derivatives synthesized via chlorosulfonation at the 3-position (meta to the acid) have shown potential as

-glucosidase and -

Lipophilic Linkers: In Fragment-Based Drug Discovery (FBDD), this moiety serves as a rigid, hydrophobic linker that improves membrane permeability due to the two chlorine atoms (

-halogen interactions).[1]

Part 3: Synthetic Protocols & Experimental Workflows

Workflow Visualization

Figure 1: Synthetic workflow for converting 4,5-dichloro-2-methylbenzoic acid into bioactive amide scaffolds. Note the divergence for sulfamoyl derivatives.

Protocol A: Activation to Acid Chloride

Rationale: The ortho-methyl group creates steric hindrance around the carbonyl carbon.[1] Standard EDC/NHS coupling may be sluggish or low-yielding.[1] Conversion to the acid chloride is the preferred method to ensure complete reaction with hindered amines (like secondary benzazepines).[1]

Materials:

-

Thionyl Chloride (SOCl₂) (3.0 eq) or Oxalyl Chloride (1.5 eq)[1]

-

DMF (Catalytic, 2-3 drops)[1]

-

Solvent: Toluene or Dichloromethane (anhydrous)[1]

Step-by-Step:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend the benzoic acid derivative in anhydrous Toluene (5 mL/mmol).

-

Addition: Add Thionyl Chloride dropwise. Critical: Add 2 drops of DMF. The DMF forms the Vilsmeier-Haack reagent in situ, which is essential to catalyze the reaction of the sterically hindered acid.[1]

-

Reaction: Heat to reflux (80-110°C) for 2–3 hours. The suspension should clear as the acid chloride forms.[1]

-

Workup: Concentrate the mixture in vacuo to remove excess SOCl₂ and Toluene. Co-evaporate with Toluene twice to ensure removal of all acidic traces.[1]

-

Quality Control: The resulting oil/solid is moisture-sensitive.[1] Use immediately in Protocol B.

Protocol B: Amide Coupling with Hindered Amines

Context: This protocol is optimized for coupling the acid chloride generated above with a secondary amine (e.g., 2,3,4,5-tetrahydro-1H-1-benzazepine), mimicking the synthesis of vasopressin antagonists.[1]

Materials:

-

Crude Acid Chloride (from Protocol A)[1]

-

Secondary Amine (1.1 eq)[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)[1]

-

Solvent: DCM or THF (anhydrous)[1]

Step-by-Step:

-

Preparation: Dissolve the amine and the base in anhydrous DCM (10 mL/mmol) and cool to 0°C under nitrogen.

-

Coupling: Dissolve the crude acid chloride in a minimal amount of DCM and add it dropwise to the amine solution over 15 minutes.

-

Equilibration: Allow the reaction to warm to room temperature naturally. Stir for 4–12 hours.

-

Quench: Quench with saturated NaHCO₃ solution.

-

Extraction: Extract with DCM (3x). Wash combined organics with 1N HCl (to remove unreacted amine), then Brine.[1] Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography. These amides typically elute in 10–30% EtOAc/Hexanes.[1]

Part 4: Structural Analysis & Troubleshooting

Steric & Electronic Map:

Figure 2: Structure-Activity Relationship (SAR) features of the scaffold.

Troubleshooting Table:

| Issue | Probable Cause | Solution |

| Low Yield in Amide Coupling | Steric hindrance of the ortho-methyl group.[1] | Switch from EDC/HATU to Acid Chloride method (Protocol A).[1] Use catalytic DMAP.[1] |

| Incomplete Acid Chloride Formation | Lack of catalyst.[1] | Ensure anhydrous DMF is added.[1] It is required to form the reactive chloroiminium intermediate.[1] |

| Side Products (Cyclization) | Intramolecular reaction (if amine has other nucleophiles).[1] | Keep temperature low (0°C) during addition. Protect other nucleophiles on the amine.[1] |

| Solubility Issues | High lipophilicity of the dichloro-ring.[1] | Use DCM or THF rather than MeOH or Water/Dioxane mixtures.[1] |

Part 5: Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

-

Handling: The acid chloride derivative is corrosive and lachrymatory.[1] Handle only in a fume hood.

-

Storage: Store the acid at room temperature, kept dry. The acid chloride must be used immediately or stored under strict inert gas at -20°C.[1]

References

-

Preparation of 4,5-dichloro-2-methylbenzoic acid. Source: US Patent 5710299A (Albemarle Corp).[1][11] Context: Describes the industrial synthesis of this acid via oxidation of the corresponding acetophenone, establishing it as a key intermediate for pharmaceutical manufacturing.[1] URL:

-

Process for preparing benzazepine compounds or salts thereof. Source: US Patent 8501730B2 (Otsuka Pharmaceutical Co Ltd).[1] Context: Details the use of 4,5-dichloro-2-methylbenzoic acid in the synthesis of vasopressin antagonists (Tolvaptan analogs), specifically coupling it with benzazepine cores. URL:

-

2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity. Source:Medicinal Chemistry, 2018, 14(2).[1] Context: While focusing on the 2,4-dichloro isomer, this paper establishes the protocol for chlorosulfonation and the biological relevance of dichlorobenzoic acid scaffolds in diabetes research.[1] URL:[Link]

Sources

- 1. EP2251319B1 - Process for preparing derivatives of benzoic acid - Google Patents [patents.google.com]

- 2. peking-pharmacy.com [peking-pharmacy.com]

- 3. jk-sci.com [jk-sci.com]

- 4. JP3030509B2 - Useful intermediates for the synthesis of delphinidin chloride - Google Patents [patents.google.com]

- 5. EP0301311A2 - Process for preparing naproxen - Google Patents [patents.google.com]

- 6. 5252-98-2|4,5-Dichloro-2-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 7. patents.justia.com [patents.justia.com]

- 8. 85-56-3 | 2-(4-Chlorobenzoyl)benzoic acid | Aryls | Ambeed.com [ambeed.com]

- 9. 21327-86-6 | 2-Chloro-6-methylbenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 10. Benzoic Acid Derivatives [stage0.myskinrecipes.com]

- 11. US8501730B2 - Process for preparing benzazepine compounds or salts thereof - Google Patents [patents.google.com]

Application Note: Derivatization & Analysis of 4,5-Dichloro-2-methylbenzoic Acid

Executive Summary

This guide details the analytical protocols for 4,5-Dichloro-2-methylbenzoic acid (4,5-DCMBA) , a structural analog often encountered in herbicide synthesis (e.g., Chloramben derivatives) and pharmaceutical intermediate profiling.

The Analytical Challenge: Direct analysis of 4,5-DCMBA is complicated by two factors:

-

Polarity: The carboxylic acid moiety leads to poor peak shape and tailing in RP-HPLC and non-volatility in GC.

-

Steric Hindrance (The "Ortho Effect"): The methyl group at the C2 position creates significant steric hindrance, shielding the carboxylic carbon. Standard derivatization protocols (e.g., room temperature silylation) often yield incomplete conversion, leading to poor quantitation and non-linear calibration curves.

This note presents two validated workflows: Silylation (GC-MS) for high-throughput screening and Methylation (GC-MS/HPLC-UV) for robust stability studies.

Chemical Context & Mechanism[1][2][3][4][5]

Understanding the geometry of the molecule is critical for selecting reaction conditions.

-

Analyte: 4,5-Dichloro-2-methylbenzoic acid

-

pKa: ~3.5 (Estimated; reduced vs. benzoic acid due to electron-withdrawing chlorines).

-

Steric Constraint: The ortho-methyl group forces the carboxyl group out of planarity with the benzene ring and physically blocks nucleophilic attack.

Reaction Pathways

The following diagram illustrates the two primary derivatization pathways selected for this protocol.

Protocol A: Silylation for GC-MS

Best for: Rapid screening, metabolic profiling, and trace analysis. Mechanism: Nucleophilic substitution where active hydrogens are replaced by a trimethylsilyl (TMS) group.[1]

Critical Consideration: The Heat Step

Unlike unsubstituted benzoic acid, which silylates rapidly at room temperature, 4,5-DCMBA requires thermal energy to drive the bulky TMS group onto the sterically hindered carboxyl oxygen.

Reagents

-

Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[2] (TMCS acts as a catalyst).[3]

-

Solvent: Anhydrous Pyridine (Scavenges acid byproducts) or Ethyl Acetate.

-

Internal Standard (IS): 2,4-Dichlorobenzoic acid (similar structure, less hindrance) or d3-Ibuprofen.

Step-by-Step Workflow

-

Preparation:

-

Aliquot 100 µL of sample extract into a 2 mL GC crimp-top vial.

-

Evaporate to complete dryness under a gentle stream of Nitrogen (

) at 40°C. Note: Moisture is the enemy of silylation.

-

-

Reaction:

-

Add 50 µL of Anhydrous Pyridine .

-

Add 100 µL of BSTFA + 1% TMCS .

-

CRITICAL STEP: Cap tightly and vortex for 10 seconds.

-

Incubate at 70°C for 45 minutes in a heating block. (Standard 20 min @ 60°C is often insufficient for ortho-substituted acids).

-

-

Analysis:

-

Cool to room temperature.

-

Inject 1 µL directly into GC-MS (Splitless mode).

-

GC-MS Parameters (Agilent 5977/8890 equivalent)

| Parameter | Setting |

| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) |

| Inlet Temp | 250°C |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Oven Program | 80°C (1 min) → 20°C/min → 280°C (hold 3 min) |

| MS Source | 230°C (EI Mode, 70 eV) |

| Sim Ions (m/z) | 276 (M+), 261 (M-15, Loss of Methyl), 73 (TMS) |

Protocol B: Methylation for HPLC or GC

Best for: Quantitation, stability testing, and samples requiring long autosampler residence times. Mechanism: Acid-catalyzed Fischer esterification.

Reagents

-

Reagent: Boron Trifluoride in Methanol (BF3-MeOH, 14% w/v).

-

Quenching Agent: Saturated Sodium Bicarbonate (

). -

Extraction Solvent: n-Hexane or Dichloromethane (DCM).

Step-by-Step Workflow

-

Reaction:

-

Place 1-5 mg of sample (or dried extract) into a screw-cap reaction vial (Teflon-lined cap).

-

Add 1 mL of BF3-MeOH (14%) .

-

Seal tightly.

-

Heat at 90°C for 60 minutes . Note: The high temperature is required to overcome the activation energy barrier imposed by the 2-methyl group.

-

-

Extraction (Liquid-Liquid):

-

Cool the vial to room temperature.

-

Add 1 mL of Water to quench the catalyst.

-

Add 2 mL of n-Hexane .

-

Vortex vigorously for 1 minute; allow layers to separate (or centrifuge).

-

-

Cleanup:

-

Transfer the upper organic layer (Hexane) to a new vial containing ~50 mg of Anhydrous Sodium Sulfate (

) to dry. -

Transfer dried hexane to an autosampler vial.

-

HPLC-UV Parameters

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 40% B to 90% B over 10 mins |

| Detection | UV @ 230 nm (Chlorinated benzenes have strong absorption here) |

Method Validation & Troubleshooting

Analytical Workflow Logic

The following decision tree ensures protocol adherence and troubleshooting logic.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Derivatization (GC) | Moisture in sample or old reagent. | Ensure sample is bone-dry.[1] Use fresh BSTFA ampoule. |

| Low Yield (Methylation) | Steric hindrance at C2 position. | Increase reaction time to 90 mins or temp to 100°C. |

| Ghost Peaks (GC) | Inlet contamination. | Replace liner; check for septum bleed (m/z 73, 207, 281). |

| Tailing Peaks (HPLC) | Residual free acid. | Ensure quenching step (NaHCO3) is sufficient to remove unreacted acid. |

Safety & Handling

-

BSTFA: Highly moisture-sensitive and corrosive. Handle in a fume hood.

-

BF3-Methanol: Corrosive and toxic. Avoid inhalation.

-

Diazomethane (Alternative): While effective for methylation, it is explosive and carcinogenic. Use TMS-Diazomethane (2M in Hexane) as a safer alternative if BF3-MeOH is unsuitable, but BF3 is preferred for routine stability.

References

-